molecular formula C6H4Cl3N B050295 2,3,4-Trichloroaniline CAS No. 634-67-3

2,3,4-Trichloroaniline

Cat. No. B050295
CAS RN: 634-67-3
M. Wt: 196.5 g/mol
InChI Key: RRJUYQOFOMFVQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroaniline derivatives often involves direct chlorination of aniline or its precursors under controlled conditions. For example, N-nitro-2,4,6-Trichloroaniline has been synthesized from aniline using acetyl nitrate as a nitrating agent, achieving high yields under optimized conditions (Li Xue-gang, 2003). This process highlights the complexity and specificity required in synthesizing chlorinated aniline derivatives.

Molecular Structure Analysis

The molecular structure of chloroaniline derivatives, including 2,3,4-Trichloroaniline, is characterized by the presence of chlorine atoms attached to the benzene ring, which significantly affects their electronic and structural properties. A study on 2,4,5-Trichloroaniline, a closely related compound, using spectroscopic techniques like FT-IR, FT-Raman, UV, and NMR, provided insights into the molecular geometry, vibrational frequencies, and electronic properties (Govindarajan et al., 2012). These studies are crucial for understanding the behavior of 2,3,4-Trichloroaniline in various chemical environments.

Chemical Reactions and Properties

The chemical behavior of 2,3,4-Trichloroaniline involves reactions typical of aniline and chlorinated aromatic compounds. It can undergo electrophilic substitution reactions, facilitated by the electron-withdrawing effect of the chlorine atoms. The electrochemical oxidation of chloroanilines, including 2,4,6-trichloroaniline, has been studied in acetonitrile solution, revealing mechanisms that could be applicable to 2,3,4-Trichloroaniline (Kádár et al., 2001).

Physical Properties Analysis

The physical properties of chloroanilines are influenced by the number and position of chlorine atoms on the benzene ring. These properties include melting and boiling points, solubility in various solvents, and density. For instance, the crystal structure of related chloroaniline derivatives has been determined, providing valuable information on their solid-state properties and interactions (A. Saeed & J. Simpson, 2012).

Chemical Properties Analysis

The chemical properties of 2,3,4-Trichloroaniline, such as acidity, basicity, and reactivity towards various reagents, are dictated by the aniline moiety and the electron-withdrawing effect of the chlorine atoms. Studies on the oxidative chlorination of chloroanilines provide insights into the reactivity and potential transformations of 2,3,4-Trichloroaniline under oxidative conditions (Mukhopadhyay et al., 1999).

Scientific Research Applications

It’s worth noting that the handling and use of this compound should be done with care, as it’s known to be harmful if swallowed, in contact with skin, or if inhaled . It’s also known to cause skin and eye irritation .

  • Chemical Research

    • 2,3,4-Trichloroaniline is often used in chemical research . It’s a type of chlorinated aniline .
  • Synthesis of Acaricidal Compounds

    • It is used as a reagent in the synthesis of SYP-10913 and SYP-11277, compounds that exhibit potent acaricidal activity . Acaricides are pesticides that kill members of the arachnid subclass Acari, which includes ticks and mites .
  • Synthesis of Polychlorinated Biphenyls (PCBs)

    • 2,3,4-Trichloroaniline is also used as a reagent in the synthesis of dioxin-like monofluorinated polychlorinated biphenyls (PCBs) for the use as internal standards in PCB analysis . PCBs have been used in many different products, including electrical equipment, surface coatings, inks, adhesives, flame-retardants, and paints .
  • Chromatography

    • 2,3,4-Trichloroaniline can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
  • Preparation of Substituted Benzene Products

    • 2,3,4-Trichloroaniline can be used as an organic intermediate to synthesize substituted benzene products .
  • Preparation of 2,4,6-Trichloroaniline

    • A technology of trichloroaniline and production equipment, which is applied in the field of preparation of 2,4,6-trichloroaniline, can solve the problems of high enterprise cost and low effective conversion rate, and achieve enterprise cost saving, low consumption, and improved product synthesis rate effect .

Safety And Hazards

2,3,4-Trichloroaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,3,4-trichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJUYQOFOMFVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022098
Record name 2,3,4-Trichloroaniline
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Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trichloroaniline

CAS RN

634-67-3, 54686-91-8
Record name 2,3,4-Trichloroaniline
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Record name 2,3,4-Trichloroaniline
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Record name Benzenamine, trichloro-
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Record name 634-67-3
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Record name 2,3,4-Trichloroaniline
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Record name 2,3,4-trichloroaniline
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Record name 2,3,4-TRICHLOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
202
Citations
JH Pardue, S Kongara, JW Jones - … Toxicology and Chemistry …, 1996 - Wiley Online Library
The effect of a transition metal, cadmium (Cd), on reductive dechlorination of a model chlorinated organic, 2,3,4‐trichloroaniline (2,3,4‐TCA), was determined in the laboratory in three …
Number of citations: 35 setac.onlinelibrary.wiley.com
W de Wolf, W Seinen, JLM Hermens - Archives of Environmental …, 1993 - Springer
Biotransformation, bioconcentration, uptake and elimination were studied in guppy (Poecilia reticulata) for a series of trichloranilines and a trichlorobenzene. Experimentally determined …
Number of citations: 40 link.springer.com
EP Kuhn, GT Townsend, JM Suflita - Applied and environmental …, 1990 - Am Soc Microbiol
When di-, tri-, and tetrachloroaniline were incubated in methanogenic groundwater slurries, they were reductively dehalogenated by the aquifer microbiota. 2,3,4-Trichloroaniline was …
Number of citations: 129 journals.asm.org
S Susarla, S Masunaga, Y Yonezawa - Microbial ecology, 1997 - Springer
The hypothesis that the microbially catalyzed pathway proceeds with a step that would yield the highest energy was examined for the reductive dechlorination of chloroanilines (CAs) …
Number of citations: 20 link.springer.com
A Parkinson, LW Robertson, S Safe - Life Sciences, 1980 - Elsevier
In an attempt to resolve conflicting reports in the literature, the effects of 2, 2', 3, 3', 4, 4'-hexa- and 2, 2', 3', 4, 4', 5-hexachlorobiphenyl on the hepatic microsomal drug-metabolizing …
Number of citations: 24 www.sciencedirect.com
MAVR da Silva, LMPF Amaral, AI Ferreira - The Journal of Chemical …, 2002 - Elsevier
The standard ( p o = 0.1 MPa) molar enthalpies of formation Δ f H m o , at the temperature 298.15 K, for crystalline 2,3,4-, 2,4,5-, 2,4,6- and 3,4,5-trichloroaniline were derived from the …
Number of citations: 27 www.sciencedirect.com
TKS Janssens, D Giesen, J Mariën… - Environment …, 2011 - Elsevier
In order to clarify the mechanisms of reproductive toxicity in a QSAR approach, the transcriptional signatures upon the 2 day exposure to the 28 days EC 50 of a series of increasingly …
Number of citations: 20 www.sciencedirect.com
Y Ohashi, T Kato, K Yamada, T Mizutani… - Journal of health …, 2006 - jstage.jst.go.jp
Nine halogenated anilines, consisting of di-and tri-substituted fluoro-, chloro-, and bromoanilines, were subjected to analysis of their cytochrome P450 (CYP) 2E1/2A6-selective …
Number of citations: 1 www.jstage.jst.go.jp
N Dom, D Knapen, D Benoot, I Nobels, R Blust - Chemosphere, 2010 - Elsevier
Aquatic toxicity information is essential in environmental risk assessment to determine the potential hazards and risks of new and existing chemicals. Prediction and modelling …
Number of citations: 63 www.sciencedirect.com
M Mullin, G Sawka, L Safe… - Journal of Analytical …, 1981 - academic.oup.com
The synthesis of all possible isomeric nona- and octachlorobiphenyls has been accomplished by the Cadogan coupling of commercially available or synthetic chlorinated anilines in the …
Number of citations: 37 academic.oup.com

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